![molecular formula C25H23N5O4 B2408418 methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896293-91-7](/img/structure/B2408418.png)
methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antagonists and Agonists in Adenosine Receptors
Research on compounds structurally related to methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has shown their effectiveness as ligands for human adenosine receptors (ARs). These compounds can serve as antagonists or inverse agonists at these receptors. A significant focus has been on their interaction with the A3 subtype of adenosine receptors, where they exhibit high affinity and selectivity. Such properties make these compounds potential research tools in the study of adenosine receptor functions (Ozola et al., 2003).
Synthesis and Pharmacological Evaluation
The synthesis and preliminary pharmacological evaluation of derivatives related to the compound have been explored. These studies provide insights into the potential therapeutic applications of these compounds, particularly in areas like anxiolytic and antidepressant activities. The focus here is on understanding the chemical modifications that lead to variations in pharmacological effects (Zagórska et al., 2009).
Synthesis Techniques
Efficient synthesis methods for similar tricyclic purine derivatives have been developed, providing a pathway for creating various compounds with potential research and therapeutic applications. These synthesis techniques are crucial for exploring the structural and functional diversity of this class of compounds (Shimada et al., 1993).
Antioxidant and Anti-Inflammatory Properties
Studies have been conducted on related compounds to understand their antioxidant and anti-inflammatory properties. This research provides a basis for potential therapeutic applications in conditions associated with oxidative stress and inflammation (Кorobko et al., 2018).
Solid-Phase Synthesis
Research into solid-phase synthesis methods for similar compounds opens up opportunities for the rapid and efficient production of these molecules. Such methods are vital for high-throughput synthesis in medicinal chemistry (Karskela & Lönnberg, 2006).
Wirkmechanismus
Mode of Action
The presence of the imidazole ring and the purine structure in the compound suggests that it might interact with biological systems in a manner similar to other imidazole and purine derivatives .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately describe the biochemical pathways this compound affects. Imidazole and purine derivatives are known to play roles in various biochemical processes, including dna synthesis, signal transduction, and energy metabolism .
Eigenschaften
IUPAC Name |
methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-15-10-11-18(12-16(15)2)30-19(17-8-6-5-7-9-17)13-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-20(31)34-4/h5-13H,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAWPNSYCJLYGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.